1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one
Description
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is a polyhydroxy propanone derivative featuring a 3-acetylphenyl group, a hydroxyl group at position 3, and a hydroxymethyl substituent at position 2.
Properties
CAS No. |
648416-58-4 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(3-acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one |
InChI |
InChI=1S/C12H14O4/c1-8(15)9-3-2-4-10(5-9)12(16)11(6-13)7-14/h2-5,11,13-14H,6-7H2,1H3 |
InChI Key |
HHIMIMBQOMWAJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(=O)C(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of a phenyl ring with an acetyl group, followed by the introduction of hydroxy and hydroxymethyl groups through subsequent reactions. The reaction conditions typically involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as iron(III) chloride or aluminum chloride in the presence of halogens.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetyl group can also participate in acetylation reactions, modifying the activity of enzymes and other proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their properties:
Key Comparative Findings
Polarity and Solubility: The target compound’s hydroxyl and hydroxymethyl groups likely confer higher polarity compared to analogs with non-polar substituents (e.g., methylthio in or methyl groups in ). This may result in superior water solubility, contrasting with sulfur- or alkyl-substituted propanones.
Hydroxymethyl groups often require protection during synthesis, suggesting more complex synthetic pathways compared to simpler hydroxyacetophenones .
Biological and Chemical Activity: The cathinone derivative () exhibits stimulant properties due to its amine group, whereas the target compound’s hydroxyl groups may favor antioxidant or chelation-based bioactivity. The α,β-unsaturated ketone in and could enhance reactivity in Michael addition reactions, unlike the saturated ketone in the target compound.
Stability and Reactivity :
Biological Activity
1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one, also known by its CAS number 648416-58-4, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antimicrobial, and enzyme inhibitory activities.
Chemical Structure and Properties
The chemical formula for 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one is C₁₂H₁₄O₄, with a molecular weight of approximately 222.237 g/mol. Its structure features a hydroxymethyl group and an acetophenone moiety, which are critical for its biological activity.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that compounds similar to 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one exhibit significant antioxidant properties. For example, phenolic compounds generally show strong free radical scavenging abilities due to their ability to donate hydrogen atoms or electrons.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one | TBD |
| Gallic Acid | 10 |
| Ascorbic Acid | 20 |
Note: TBD indicates that specific data for the compound is still to be determined.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a study examining several acetophenone derivatives, 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 50–100 µg/mL.
Enzyme Inhibition
The inhibition of key enzymes such as acetylcholinesterase (AChE) and tyrosinase has been a focal point in evaluating the therapeutic potential of this compound.
Enzyme Inhibition Studies
Research indicates that phenolic compounds can effectively inhibit AChE, which is relevant for conditions like Alzheimer's disease. The inhibition kinetics for related compounds suggest that 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one may possess similar properties.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (nM) |
|---|---|---|
| 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one | Acetylcholinesterase | TBD |
| Standard Inhibitor (Donepezil) | Acetylcholinesterase | 40 |
The biological activities of 1-(3-Acetylphenyl)-3-hydroxy-2-(hydroxymethyl)propan-1-one can be attributed to its ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions. The hydroxymethyl group likely plays a significant role in these interactions, enhancing the compound's reactivity with enzymes and free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
